molecular formula C3H9ClN2O3S B1383824 2-amino-N-methanesulfonylacetamide hydrochloride CAS No. 2097866-20-9

2-amino-N-methanesulfonylacetamide hydrochloride

Cat. No.: B1383824
CAS No.: 2097866-20-9
M. Wt: 188.63 g/mol
InChI Key: XQYIKUIYUJNXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-methanesulfonylacetamide hydrochloride is a chemical compound of interest in scientific research and development. It is a derivative of acetamide, a structure commonly found in molecules with diverse biological activities. The compound features a sulfonamide group (methanesulfonyl) and a primary amine, both of which are functional groups that can be pivotal for interacting with biological targets or for further chemical synthesis . Compounds with similar sulfonamide motifs are frequently explored in medicinal chemistry for their potential as enzyme inhibitors or for their role in prodrug metabolism . This specific molecular architecture suggests potential utility as a building block in the synthesis of more complex molecules or as a precursor for compounds designed to modulate biological pathways. The hydrochloride salt form typically enhances the compound's stability and solubility, making it more suitable for experimental work in various solvents. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices before use.

Properties

IUPAC Name

2-amino-N-methylsulfonylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O3S.ClH/c1-9(7,8)5-3(6)2-4;/h2,4H2,1H3,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYIKUIYUJNXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097866-20-9
Record name 2-amino-N-methanesulfonylacetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Amino Protection

  • Starting material: Glycine methyl ester hydrochloride.
  • Protecting agent: tert-Butyl dicarbonate (Boc2O).
  • Catalyst/Base: Alkali such as N-methylmorpholine or sodium carbonate.
  • Solvent: Ethers like methyl tertiary butyl ether or tetrahydrofuran.
  • Conditions: Reaction temperature maintained between 0–30 °C.
  • Outcome: Formation of Boc-protected glycine methyl ester with yields typically above 90%.

Aminolysis (Introduction of N-methanesulfonyl group)

  • Reagent: Methanesulfonylamine or equivalent sulfonylating agent.
  • Solvent: Aprotic solvents such as methyl tertiary butyl ether or tetrahydrofuran.
  • Conditions: Reaction carried out under nitrogen atmosphere, mild heating (30–40 °C), and controlled pressure if necessary.
  • Duration: 18–24 hours to ensure complete aminolysis.
  • Outcome: Formation of N-methanesulfonyl Boc-protected intermediate with high purity (>98%).

Deprotection and Formation of Hydrochloride Salt

  • Deprotecting agent: Hydrogen chloride in methanol or ethanol (25–34% solution).
  • Solvent: Isopropyl acetate or ethyl acetate.
  • Conditions: Reaction temperature around 30–40 °C, stirred for 1 hour.
  • Isolation: Cooling crystallization to precipitate the hydrochloride salt.
  • Yield and Purity: Yields around 90%, purity exceeding 99% by GC analysis.

The following table summarizes typical reaction parameters and outcomes adapted from analogous compounds' preparation methods:

Step Reagents/Conditions Yield (%) Purity (%) Notes
Amino Protection Glycine methyl ester HCl + Boc2O, alkali, ether, 0–30 °C 90–95 98–99 Mild conditions, easy isolation
Aminolysis Boc-protected ester + methanesulfonylamine, THF, 30–40 °C, N2 atmosphere 90–94 98–99 Requires inert atmosphere, prolonged time
Deprotection/Salification HCl in MeOH or EtOH, 30–40 °C, crystallization 90–92 >99 Efficient salt formation, high purity
  • Raw Materials: Use of commercially available or easily synthesized glycine derivatives and methanesulfonylating agents.
  • Reaction Conditions: Mild temperatures and pressures, avoiding harsh reagents or catalysts.
  • Environmental Impact: Minimal generation of waste gases, wastewater, or solid residues.
  • Scalability: Suitable for large-scale industrial production due to simplicity and stability.
  • Product Quality: Consistently high purity (>99%) and stable yields (around 90%).

Compared to other methods involving complex condensing agents or multi-step purifications, this approach avoids expensive reagents like HOBt, EDC, or CDI, simplifying operations and reducing costs.

The preparation of 2-amino-N-methanesulfonylacetamide hydrochloride can be effectively achieved through a three-step process involving amino protection, aminolysis with methanesulfonylamine, and subsequent deprotection and salification. This method offers a robust, economical, and environmentally friendly route suitable for industrial-scale synthesis, producing high-purity product with stable yields.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methanesulfonylacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-N-methanesulfonylacetamide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-methanesulfonylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features are compared below with analogous sulfonamide acetamides, halogenated acetamides, and amino-substituted derivatives. These comparisons highlight differences in substituents, physicochemical properties, and applications.

Sulfonamide Acetamides

2-Chloro-N-(2-methylphenylsulfonyl)acetamide (I)

  • Structure : Chloro-substituted acetamide with a 2-methylphenylsulfonyl group.
  • Key Properties : Exhibits intramolecular N–H∙∙∙Cl and intermolecular N–H∙∙∙O hydrogen bonding, forming zigzag crystalline chains. The S–N–C=O torsion angle (-67.0°) and dihedral angle (78.9°) between the benzene and sulfonamide groups influence its solid-state packing .
  • Applications : Used in crystallography studies to understand substituent effects on polymorphism and hydrogen bonding .

N-(4-Methylphenyl)sulfonylacetamide Structure: Phenylsulfonyl group with a para-methyl substituent. Key Properties: Lacks the amino group but shares the sulfonamide-acetamide backbone. Used as an intermediate in organic synthesis .

2-Methanesulfonamido-N,N-dimethylacetamide Structure: Methanesulfonyl group with dimethylamino substituents. Key Properties: The N,N-dimethylation reduces hydrogen-bonding capacity compared to the amino-substituted target compound, altering solubility and reactivity .

Amino-Substituted Acetamide Hydrochlorides

2-Amino-N-(2-furylmethyl)acetamide Hydrochloride Structure: Amino group at the α-carbon and a furylmethyl substituent. Used in medicinal chemistry for heterocyclic drug scaffolds .

2-(Methylamino)acetamide Hydrochloride Structure: Methylamino group at the α-carbon. Key Properties: Simpler structure with fewer hydrogen-bonding sites; applications include peptide mimetics and enzyme inhibitors .

Halogenated Acetamides (Agrochemicals)

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

  • Structure : Chloro-substituted acetamide with bulky aryl and methoxymethyl groups.
  • Applications : Herbicide targeting weed control in crops. The chloro and methoxymethyl groups enhance lipid solubility and membrane permeability .

Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide)

  • Structure : Thienyl and branched alkoxy substituents.
  • Applications : Pre-emergent herbicide with selective activity in maize and soybeans. The thienyl group improves soil persistence .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties References
2-Amino-N-methanesulfonylacetamide HCl C₃H₉ClN₂O₃S 200.63* -NH₂, -SO₂CH₃, HCl salt Pharmaceutical intermediate Inferred
2-Chloro-N-(2-methylphenylsulfonyl)acetamide C₉H₁₀ClNO₃S 271.75 -Cl, -SO₂C₆H₃(CH₃) Crystallography studies
N-(4-Methylphenyl)sulfonylacetamide C₉H₁₁NO₃S 213.25 -SO₂C₆H₄(CH₃) Organic synthesis intermediate
2-Amino-N-(2-furylmethyl)acetamide HCl C₇H₁₁ClN₂O₂ 202.63 -NH₂, -CH₂C₄H₃O, HCl salt Medicinal chemistry scaffolds
Alachlor C₁₄H₂₀ClNO₂ 269.77 -Cl, -N(C₆H₃(CH₂CH₃)₂)(CH₂OCH₃) Herbicide

*Calculated based on molecular formula.

Key Research Findings

  • Hydrogen Bonding and Crystallography : Sulfonamide acetamides like 2-chloro-N-(2-methylphenylsulfonyl)acetamide exhibit distinct torsion and dihedral angles, influencing their solid-state packing and polymorphism . The target compound’s methanesulfonyl group may adopt similar conformational preferences.
  • Bioactivity: Amino-substituted acetamides (e.g., 2-amino-N-(2-furylmethyl)acetamide HCl) show enhanced interaction with biological targets due to hydrogen-bonding and ionic properties .
  • Agrochemical Utility : Bulky substituents in halogenated acetamides (e.g., alachlor) improve environmental stability and target specificity .

Biological Activity

2-Amino-N-methanesulfonylacetamide hydrochloride is a chemical compound characterized by its unique molecular structure, which includes an amino group and a methanesulfonyl group. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and protein interactions. Understanding its biological activity is essential for its application in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C3H9ClN2O3S
  • CAS Number : 2097866-20-9

The biological activity of 2-amino-N-methanesulfonylacetamide hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The methanesulfonyl group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by modifying the active site.
  • Alteration of Protein Function : By binding to proteins, it may change their conformation and functionality.

Applications in Research

2-amino-N-methanesulfonylacetamide hydrochloride has several applications in scientific research:

  • Enzyme Inhibition Studies : It is utilized to study the mechanisms of enzyme action and inhibition.
  • Protein Interaction Studies : The compound can help elucidate protein-protein interactions, which are crucial for understanding cellular processes.

Comparative Analysis with Similar Compounds

The uniqueness of 2-amino-N-methanesulfonylacetamide hydrochloride lies in its dual functional groups compared to similar compounds:

Compound NameKey FeaturesBiological Activity
2-AminoacetamideLacks methanesulfonyl groupLess reactive in enzyme inhibition
MethanesulfonamideContains methanesulfonyl groupLimited due to absence of amino group
N-MethanesulfonylglycineGlycine backbone instead of acetamideDifferent reactivity profile

Case Studies and Research Findings

Research has demonstrated the efficacy of 2-amino-N-methanesulfonylacetamide hydrochloride in various experimental setups:

  • Enzyme Inhibition : A study indicated that derivatives of this compound showed significant inhibition against specific enzymes, highlighting its potential as a therapeutic agent. For instance, analogs were tested for their inhibitory potency on aldo-keto reductase (AKR) enzymes, revealing a substantial reduction in activity with certain structural modifications .
  • Protein Interaction : In a protein interaction study, the compound was shown to effectively bind to target proteins, leading to altered enzymatic functions. This was particularly noted in studies focusing on metabolic pathways where enzyme activity is crucial .
  • Synthetic Applications : The compound serves as a building block for synthesizing more complex molecules, which can be utilized in drug development .

Q & A

Q. What are the standard synthetic routes for 2-amino-N-methanesulfonylacetamide hydrochloride, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves coupling 2-aminoacetamide with methanesulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane), followed by hydrochloride salt formation. Optimization strategies include:

  • Stoichiometric control : Ensuring a 1:1 molar ratio of methanesulfonyl chloride to the amine to minimize side reactions.
  • Temperature : Maintaining 0–5°C during sulfonylation to prevent thermal degradation.
  • Purification : Recrystallization from ethanol/water (3:1 v/v) yields >85% purity. Chromatographic methods (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) resolve residual impurities .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of 2-amino-N-methanesulfonylacetamide hydrochloride?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the methanesulfonyl group (δ ~3.0 ppm for CH₃SO₂) and acetamide backbone (δ ~2.1 ppm for COCH₃).
  • Mass Spectrometry (HRMS) : ESI-MS in positive mode detects [M+H]⁺ (calc. 211.05 m/z) with <2 ppm error.
  • HPLC : Reverse-phase C18 column (acetonitrile/0.1% TFA gradient) assesses purity (>98%) and detects hydrolytic byproducts (e.g., free amine) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the design of novel derivatives?

Methodological Answer:

  • Reaction Path Screening : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model sulfonylation energetics and predict regioselectivity.
  • Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to target enzymes (e.g., carbonic anhydrase) to prioritize derivatives for synthesis.
  • Machine Learning : Train models on existing bioactivity data to predict solubility and metabolic stability .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Orthogonal Assays : Cross-validate enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) to rule out interference from assay components.
  • Physicochemical Profiling : Measure logP (shake-flask method) and pKa (potentiometric titration) to correlate solubility with activity discrepancies.
  • Metabolite Screening : LC-MS/MS identifies hydrolytic products in cell-based assays that may mask true activity .

Q. How to perform structure-activity relationship (SAR) studies to guide medicinal chemistry optimization?

Methodological Answer:

  • Analog Synthesis : Replace methanesulfonyl with arylsulfonyl groups (e.g., tolyl) to assess steric/electronic effects.
  • Bioactivity Testing : Use enzyme kinetics (Km/Vmax) and cell viability assays (MTT) to rank derivatives.
  • 3D-QSAR : CoMFA/CoMSIA models map electrostatic/hydrophobic fields to activity trends, guiding further modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-methanesulfonylacetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-methanesulfonylacetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.